

"physical and chemical properties of Methyl 5-bromo-2-cyanobenzoate"

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Compound of Interest

Compound Name: Methyl 5-bromo-2-cyanobenzoate

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An In-Depth Technical Guide to Methyl 5-bromo-2-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

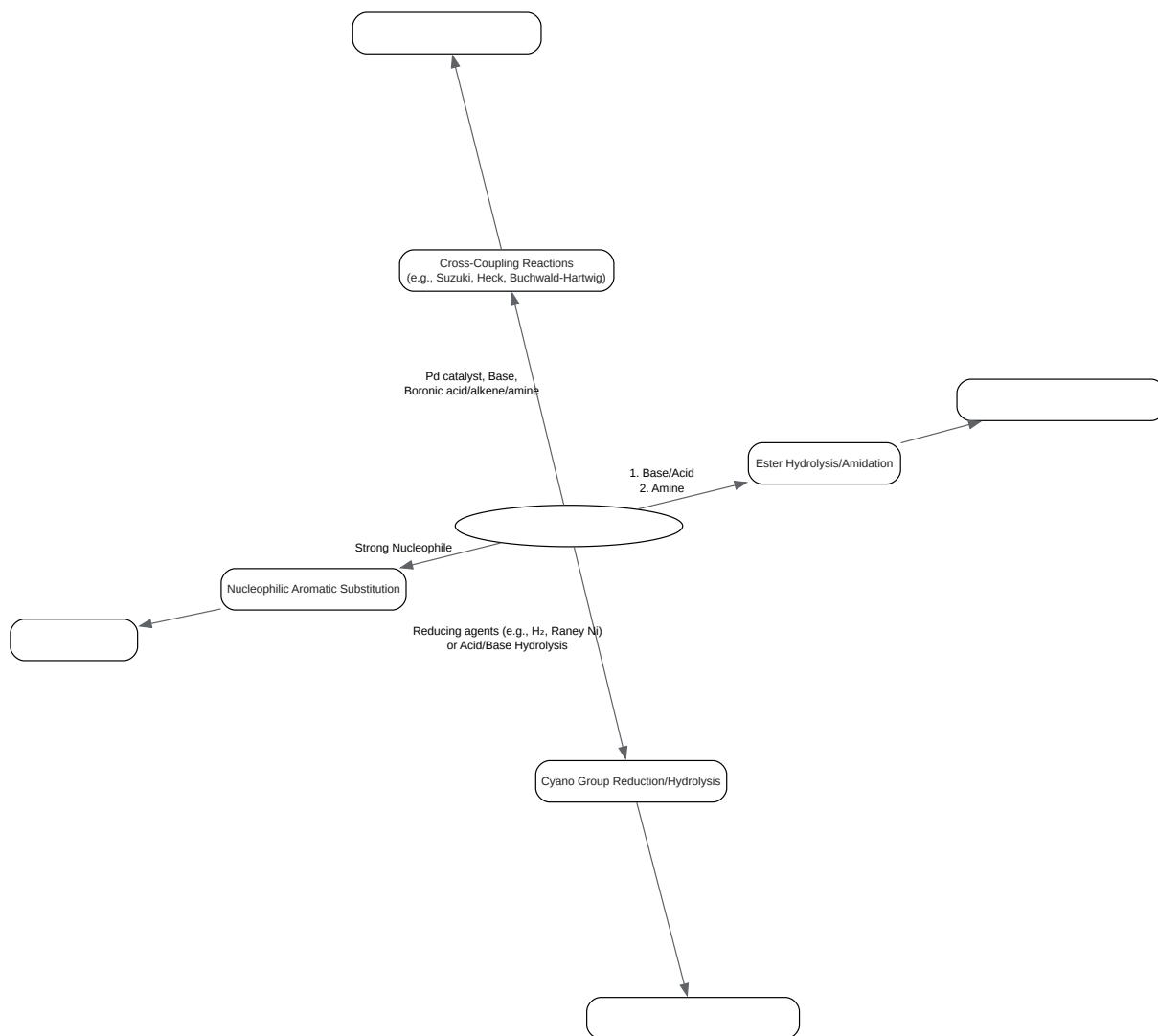
Foreword

Methyl 5-bromo-2-cyanobenzoate is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable intermediate in modern organic synthesis. The presence of three distinct functional groups—a methyl ester, a cyano group, and a bromine atom—on the benzene ring provides multiple reaction sites for the construction of complex molecular architectures. This guide, intended for professionals in the fields of chemical research and drug development, offers a comprehensive overview of the known physical and chemical properties of **Methyl 5-bromo-2-cyanobenzoate**, its reactivity, and its potential applications, particularly in the synthesis of novel pharmaceutical agents. While experimentally determined data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides insights based on the established principles of organic chemistry and data from closely related analogues.

Molecular Structure and Identification

Methyl 5-bromo-2-cyanobenzoate is unequivocally identified by its unique chemical structure and CAS Registry Number.

Chemical Structure:

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Potential Reaction Pathways for **Methyl 5-bromo-2-cyanobenzoate**

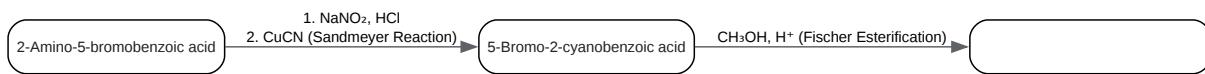
- Reactions involving the Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides through aminolysis.
- Reactions of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide. Alternatively, it can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
- Reactions at the Bromine Atom: The bromine atom is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the benzene ring.
- Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing cyano group ortho to a potential leaving group can activate the aromatic ring towards nucleophilic aromatic substitution (S_{NA}_r). While bromine is not as good a leaving group as fluorine in S_{NA}_r reactions, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atom may be possible.

Synthesis

A definitive, peer-reviewed synthesis protocol for **Methyl 5-bromo-2-cyanobenzoate** is not readily available in the searched literature. However, plausible synthetic routes can be proposed based on standard organic transformations.

Proposed Synthetic Pathway:

A likely synthetic route would involve the esterification of 5-bromo-2-cyanobenzoic acid. This precursor could potentially be synthesized from 2-amino-5-bromobenzoic acid via a Sandmeyer reaction.



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Plausible Synthetic Route to **Methyl 5-bromo-2-cyanobenzoate**

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5-Bromo-2-cyanobenzoic acid via Sandmeyer Reaction

- **Diazotization:** 2-Amino-5-bromobenzoic acid would be dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water would be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
- **Cyanation:** The cold diazonium salt solution would then be added to a solution of copper(I) cyanide (CuCN) to facilitate the substitution of the diazonium group with a cyano group.
- **Workup and Isolation:** The reaction mixture would be warmed to room temperature and then heated to ensure complete reaction. The product would be isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Fischer Esterification to **Methyl 5-bromo-2-cyanobenzoate**

- **Reaction Setup:** 5-Bromo-2-cyanobenzoic acid would be dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) would be added.
- **Reaction Conditions:** The mixture would be heated at reflux for several hours to drive the equilibrium towards the ester product.
- **Workup and Purification:** After cooling, the excess methanol would be removed under reduced pressure. The residue would be dissolved in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid. The organic layer would then be dried and the solvent evaporated to yield the crude product, which could be further purified by column chromatography or recrystallization.

Safety and Handling

Based on the GHS classification provided by PubChem, **Methyl 5-bromo-2-cyanobenzoate** is considered a hazardous substance. [1] Table 3: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

Methyl 5-bromo-2-cyanobenzoate is a promising building block for organic synthesis, offering multiple avenues for functionalization. Its utility in the construction of complex molecules, particularly in the context of pharmaceutical research, is significant. While a comprehensive experimental dataset is not yet widely available in the public domain, this guide provides a foundational understanding of its properties and reactivity based on established chemical principles and data from analogous compounds. Further research into the experimental characterization and synthetic applications of this compound is warranted and will undoubtedly contribute to the advancement of organic and medicinal chemistry.

References

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Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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